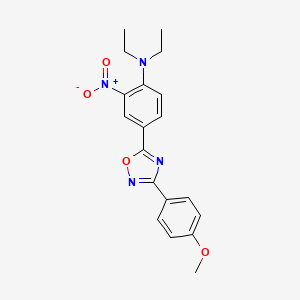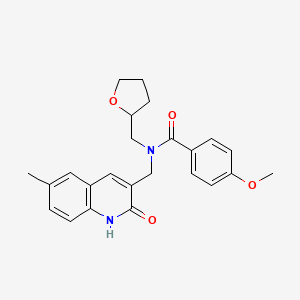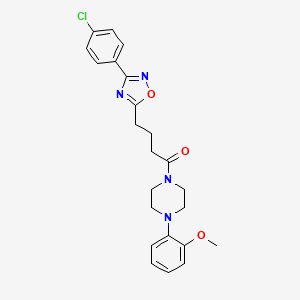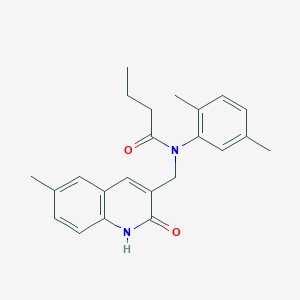
N,N-diethyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline, also known as ODAN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in scientific research. ODAN is a fluorescent probe that is commonly used to detect the presence of nitric oxide in biological systems.
Mécanisme D'action
N,N-diethyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline works by reacting with nitric oxide to form a highly fluorescent compound. The fluorescence of this compound increases significantly upon reaction with nitric oxide, allowing for its detection in biological systems. The reaction between this compound and nitric oxide is highly specific, making it an ideal probe for detecting nitric oxide in complex biological systems.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on biological systems. It is a non-toxic compound that is safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-diethyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline has several advantages as a fluorescent probe for detecting nitric oxide in biological systems. It is highly specific, sensitive, and non-toxic, making it an ideal probe for use in laboratory experiments. However, this compound has some limitations. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. Additionally, this compound has limited solubility in aqueous solutions, which can make its use in certain experiments challenging.
Orientations Futures
There are several future directions for research involving N,N-diethyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline. One potential application is the development of new fluorescent probes that are more sensitive and specific than this compound. Another area of research is the use of this compound in the development of new treatments for diseases that are associated with nitric oxide dysregulation, such as cardiovascular disease and cancer. Additionally, this compound could be used in the development of new diagnostic tools for detecting nitric oxide in biological systems, which could have important implications for disease diagnosis and treatment.
Conclusion:
In conclusion, this compound is a fluorescent probe that has significant potential for use in scientific research. Its ability to detect nitric oxide in biological systems makes it an important tool for understanding the role of nitric oxide in physiological processes and for developing treatments for diseases that are associated with nitric oxide dysregulation. While this compound has some limitations, its advantages make it a valuable tool for researchers in the field of biochemistry. Future research involving this compound could lead to the development of new diagnostic tools and treatments for a wide range of diseases.
Méthodes De Synthèse
The synthesis of N,N-diethyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline involves the reaction of 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline with diethylamine. The product is then purified through column chromatography to obtain this compound in its pure form. The synthesis of this compound is a relatively simple process that can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N,N-diethyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline has various applications in scientific research, particularly in the field of biochemistry. This compound is commonly used as a fluorescent probe to detect the presence of nitric oxide in biological systems. Nitric oxide is an important signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. The detection of nitric oxide is essential for understanding its role in these processes and for developing treatments for diseases that are associated with nitric oxide dysregulation.
Propriétés
IUPAC Name |
N,N-diethyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-4-22(5-2)16-11-8-14(12-17(16)23(24)25)19-20-18(21-27-19)13-6-9-15(26-3)10-7-13/h6-12H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDCZQYYBALVGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-N-{5-[(3-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7699020.png)

![N-benzyl-2,5-dichloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B7699030.png)
![5-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)-2-methyl-N-propylbenzamide](/img/structure/B7699031.png)



![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7699056.png)



![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7699076.png)